4-甲氧基苯甲酰胺-N-(1,3-二氧代异吲哚啉-4-基)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

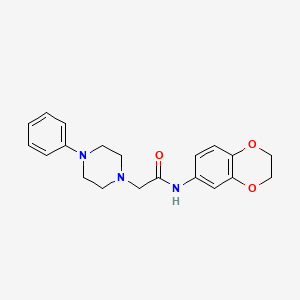

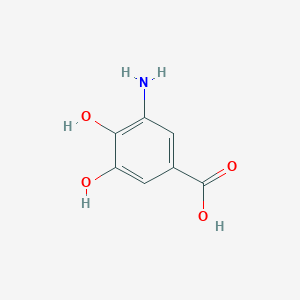

“N-(1,3-dioxoisoindolin-4-yl)acetamide” is a chemical compound with diverse applications in scientific research . It is an impurity of Apremilast, an oral phosphodiesterase 4 inhibitor used for treating psoriatic arthritis .

Synthesis Analysis

The compound can be synthesized by reacting N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as an eco-friendly solvent . This process involves simple work-up with high yields .Molecular Structure Analysis

The molecular structure of the compound was confirmed by their FTIR, 1H NMR, 13C NMR, and mass spectroscopy .Chemical Reactions Analysis

The compound can react with different aliphatic aromatic and heterocyclic amines under catalyst-free conditions using water as a solvent .科学研究应用

抗炎应用

“4-甲氧基苯甲酰胺-N-(1,3-二氧代异吲哚啉-4-基)”衍生物已被合成并评估其抗炎特性。 这些化合物在抑制促炎细胞因子如TNF-α方面显示出潜力 . 例如,一种衍生物在10 μM的浓度下对TNF-α表现出显著的78%抑制率,表明这些分子可能是开发新型抗炎药物的宝贵先导 .

环保合成

该化合物已被用于绿色化学方法,作为使用水作为环保溶剂的无催化剂合成过程的一部分 . 该方法不仅提供高产率,而且通过最大限度地减少化学合成的环境影响,为可持续化学实践做出贡献 .

抗增殖作用

“4-甲氧基苯甲酰胺-N-(1,3-二氧代异吲哚啉-4-基)”的衍生物已因其抗增殖作用而被研究,特别是在癌症研究方面。 这些化合物已通过分子对接研究来评估其抑制癌细胞生长的潜力 .

磷酸二酯酶4 (PDE4) 抑制

该化合物在结构上与Apremilast (CC-10004) 相似,Apremilast 是一种小分子PDE4抑制剂 . PDE4是参与循环腺苷单磷酸(cAMP)降解的关键酶,其抑制可导致抗炎和免疫调节作用。 这表明“4-甲氧基苯甲酰胺-N-(1,3-二氧代异吲哚啉-4-基)”可能在治疗慢性炎症性疾病方面有所应用 .

免疫调节特性

研究表明,该化合物的衍生物可能作为免疫调节剂。 通过调节免疫反应,这些化合物可用于治疗各种自身免疫性疾病和以免疫系统过度活跃为特征的疾病 .

血管生成抑制

一些衍生物被发现抑制血管生成,即从预先存在的血管形成新血管的过程。 这种特性在癌症治疗方面尤其重要,因为它可以阻止肿瘤获取必要的血液供应来生长和转移 .

作用机制

Target of Action

The primary target of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .

Mode of Action

N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide interacts with TNF-α, leading to its inhibition . This interaction results in the suppression of the inflammatory cascade controlled by TNF-α .

Biochemical Pathways

The compound affects the TNF-α pathway, which is a key regulator of the inflammatory response . By inhibiting TNF-α, the compound can modulate several downstream effects, including reducing inflammation and modulating immune responses .

Result of Action

The inhibition of TNF-α by N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can lead to significant molecular and cellular effects. For instance, one of the synthesized compounds showed potent activity against TNF-α with 78% inhibition at a 10 μM concentration . This suggests that these compounds could be valuable leads against diseases where TNF-α plays a significant role, such as in certain inflammatory and autoimmune diseases .

Action Environment

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide derivatives was developed under catalyst-free conditions using water as an eco-friendly solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and the absence of a catalyst .

属性

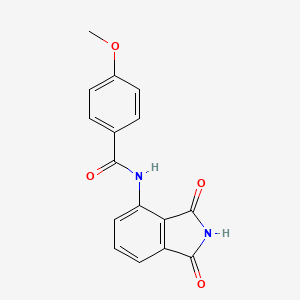

IUPAC Name |

N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKZHALPOGUEHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(E)-(2,5-dimethylphenyl)diazenyl]-2-hydroxybenzaldehyde](/img/structure/B2361864.png)

![N-[2-[4-(2,3-Dichlorobenzoyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2361865.png)

![3-Methyl-5-[(2S,3R)-2-piperidin-4-yloxan-3-yl]-1,2,4-oxadiazole](/img/structure/B2361866.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)

![3-(4-Ethylbenzoyl)-6,7-dimethoxy-1-[(3-methoxyphenyl)methyl]quinolin-4-one](/img/structure/B2361881.png)

![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)

![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)